molecular formula C16H13Cl2N3 B563231 cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tertahydro-naphthalene-d4 CAS No. 1217836-22-0

cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tertahydro-naphthalene-d4

Cat. No.: B563231
CAS No.: 1217836-22-0
M. Wt: 322.225
InChI Key: BZXFWGVELNPVDR-RWUQOIEJSA-N
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Description

cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 is a stereoisomeric compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

    Cycloaddition Conditions: Typically involves copper(I) catalysts for the Huisgen cycloaddition.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 involves its reactivity due to the azido group. The azido group can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The molecular targets and pathways involved depend on the specific derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

    Sertraline: cis-(1S,4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine, an antidepressant with a similar core structure but different functional groups.

    Fluoxetine: Another selective serotonin reuptake inhibitor (SSRI) with a different chemical structure but similar pharmacological effects.

Uniqueness

cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 is unique due to the presence of the azido group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

(1S,4S)-4-azido-1,3,3,4-tetradeuterio-1-(3,4-dichlorophenyl)-2H-naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3/c17-14-7-5-10(9-15(14)18)11-6-8-16(20-21-19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8H2/t11-,16-/m0/s1/i8D2,11D,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXFWGVELNPVDR-RWUQOIEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(CC([C@](C2=CC=CC=C21)([2H])N=[N+]=[N-])([2H])[2H])C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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